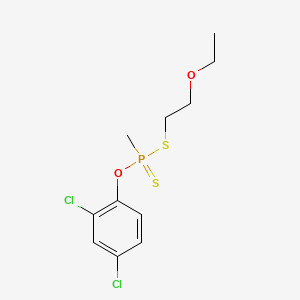

O-(2,4-Dichlorophenyl) S-(2-ethoxyethyl) methyldithiophosphonate

Description

Properties

CAS No. |

50869-34-6 |

|---|---|

Molecular Formula |

C11H15Cl2O2PS2 |

Molecular Weight |

345.2 g/mol |

IUPAC Name |

(2,4-dichlorophenoxy)-(2-ethoxyethylsulfanyl)-methyl-sulfanylidene-λ5-phosphane |

InChI |

InChI=1S/C11H15Cl2O2PS2/c1-3-14-6-7-18-16(2,17)15-11-5-4-9(12)8-10(11)13/h4-5,8H,3,6-7H2,1-2H3 |

InChI Key |

AXKFJWAUUAXWJG-UHFFFAOYSA-N |

Canonical SMILES |

CCOCCSP(=S)(C)OC1=C(C=C(C=C1)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: O-(2,4-Dichlorophenyl) S-(2-ethoxyethyl) methyldithiophosphonate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it into thiols or other reduced forms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile .

Scientific Research Applications

Chemistry: In chemistry, O-(2,4-Dichlorophenyl) S-(2-ethoxyethyl) methyldithiophosphonate is used as a reagent in organic synthesis, particularly in the formation of phosphorothioate esters and related compounds .

Biology and Medicine: It may be used in the development of pharmaceuticals and agrochemicals .

Industry: Industrially, it is utilized in the production of specialty chemicals, including additives for lubricants and flame retardants. Its unique chemical properties make it valuable in various manufacturing processes .

Mechanism of Action

The mechanism of action of O-(2,4-Dichlorophenyl) S-(2-ethoxyethyl) methyldithiophosphonate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or enzymes, thereby influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Prothiofos (CAS 34643-46-4)

- Structure : Shares the O-(2,4-dichlorophenyl) and O-ethyl groups but differs in the sulfur substituent (S-propyl instead of S-(2-ethoxyethyl)) .

- Molecular Formula : C₁₁H₁₅Cl₂O₂PS₂ (identical to the target compound) .

- Applications : Widely used as an insecticide and acaricide .

- Key Difference : The propyl group in prothiofos lacks the ether oxygen present in the target compound, likely reducing polarity and increasing volatility .

Chlorfenvinphos (CAS 470-90-6)

- Structure: An organophosphate (phosphate ester) with a 2,4-dichlorophenyl group and a chlorovinyl chain .

- Molecular Formula : C₁₂H₁₄Cl₃O₄P .

- Toxicity : Classified as highly toxic (LD₅₀ ~10–30 mg/kg in rats) due to acetylcholinesterase inhibition .

- Key Difference : As a phosphate ester, chlorfenvinphos is more prone to hydrolysis than dithiophosphonates like the target compound, affecting environmental persistence .

Phosphoramidothioic Acid, (1-methylethyl)-, O-(2,4-dichlorophenyl) O-methyl Ester (CAS 299-85-4)

- Structure: Contains a phosphoramidothioate core with an isopropylamino group and O-methyl substituent .

- Molecular Formula: C₁₀H₁₄Cl₂NO₂PS.

- Key Difference: The amino group alters reactivity and toxicity compared to the dithiophosphonate structure of the target compound .

Physicochemical Properties

| Compound | CAS | Molecular Formula | Molecular Weight | Key Substituents | Water Solubility (Predicted) |

|---|---|---|---|---|---|

| Target Compound | 50869-34-6 | C₁₁H₁₅Cl₂O₂PS₂ | ~345.3* | S-(2-ethoxyethyl) | Moderate (ether oxygen) |

| Prothiofos | 34643-46-4 | C₁₁H₁₅Cl₂O₂PS₂ | 345.25 | S-propyl | Low |

| Chlorfenvinphos | 470-90-6 | C₁₂H₁₄Cl₃O₄P | 359.57 | Chlorovinyl phosphate | Very low |

| O-Ethyl S-2-dimethylaminoethyl... | 218964-59-1 | C₉H₂₂NO₂PS | 247.32 | S-(2-dimethylaminoethyl) | High (polar amino group) |

*Calculated based on molecular formula.

Stability and Degradation

- Target Compound : The dithiophosphonate group confers greater resistance to hydrolysis compared to phosphate esters like chlorfenvinphos . The 2-ethoxyethyl group may undergo oxidative degradation, forming ethoxy metabolites .

- Prothiofos : Stable under neutral conditions but degrades in alkaline environments, releasing propyl mercaptan .

- Chlorfenvinphos: Rapidly hydrolyzes in water (half-life <7 days at pH 7), forming 2,4-dichlorophenol .

Biological Activity

O-(2,4-Dichlorophenyl) S-(2-ethoxyethyl) methyldithiophosphonate is a chemical compound classified under dithiophosphonates, which are known for their various biological activities, particularly in agricultural and medicinal applications. The compound's structure includes a dichlorophenyl group, which is significant due to its potential impact on biological interactions.

Chemical Structure and Properties

- Chemical Formula : C11H15Cl2O2PS2

- Molecular Weight : 331.25 g/mol

- CAS Number : 6452276

The compound's structure can be represented as follows:

Antifungal Properties

Research indicates that compounds containing the 2,4-dichlorophenyl moiety exhibit significant antifungal activity. A study on polyazole derivatives derived from 2-(2,4-dichlorophenyl)-1,3-dioxolane demonstrated their effectiveness against pathogenic fungi such as Aspergillus fumigatus and Scedosporium apiospermum. The findings suggested that the presence of multiple chlorine atoms enhances antifungal properties, indicating a potential structure-activity relationship relevant to this compound .

Insecticidal Activity

Dithiophosphonates are also recognized for their insecticidal properties. Similar compounds have shown efficacy against various pests, making them valuable in agricultural applications. The mechanism often involves disruption of the nervous system in insects, leading to paralysis and death.

Case Studies and Research Findings

- Antifungal Study : A comparative study examined the efficacy of several dithiophosphate derivatives against fungal strains. The results indicated that compounds with similar structures to this compound exhibited comparable antifungal activity to established drugs like ketoconazole .

- Insecticidal Efficacy : Research has shown that dithiophosphate compounds can effectively control pest populations in agricultural settings. Field trials indicated a reduction in pest density when treated with formulations containing similar active ingredients .

Data Table: Biological Activity Comparison

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing O-(2,4-dichlorophenyl) S-(2-ethoxyethyl) methyldithiophosphonate with high purity?

- Methodology : The compound can be synthesized via a two-step process: (1) Alkaline hydrolysis of a precursor dimethyl phosphonate to generate the phosphonic acid intermediate, followed by (2) esterification using 2-ethoxyethanol under Steglich conditions (diisopropylcarbodiimide [DIC] and 4-(dimethylamino)pyridine [DMAP] catalyst). This approach minimizes side reactions and improves yield (≥75%) .

- Quality Control : Purification via column chromatography (silica gel, hexane/ethyl acetate 4:1) and verification using <sup>31</sup>P NMR (δ 85–90 ppm) and LC-MS (m/z 345.25 [M+H]<sup>+</sup>) .

Q. How can researchers confirm the structural integrity of this compound?

- Analytical Techniques :

- X-ray Crystallography : Resolve molecular geometry and hydrogen-bonding networks (e.g., S–H···O interactions) to confirm dithiophosphonate configuration .

- Spectroscopy :

- <sup>1</sup>H/<sup>13</sup>C NMR: Identify aromatic protons (δ 7.2–7.8 ppm for dichlorophenyl) and ethoxyethyl chain signals (δ 1.2–1.4 ppm for CH3, δ 3.4–3.7 ppm for OCH2) .

- FT-IR: Validate P=S (650–550 cm<sup>−1</sup>) and P–O–C (1050–950 cm<sup>−1</sup>) bonds .

Q. What in vitro models are suitable for preliminary toxicity screening?

- Models : Use acetylcholinesterase (AChE) inhibition assays (e.g., Ellman’s method) with human recombinant AChE. IC50 values can be compared to structural analogs like prothiofos (IC50 ≈ 0.5 µM) .

- Data Interpretation : Cross-validate with LC-MS to quantify metabolite formation (e.g., oxon derivatives) that may enhance toxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported environmental half-lives (t1/2) of this compound?

- Experimental Design : Conduct hydrolysis studies under controlled pH (4–9), UV light exposure, and microbial activity. Use HPLC-UV to monitor degradation kinetics. For example, under alkaline conditions (pH 9), t1/2 may decrease to <24 hours due to P–S bond cleavage, whereas photolysis may dominate in aquatic systems (t1/2 ≈ 48 hours) .

- Statistical Analysis : Apply multivariate regression to identify dominant degradation pathways (e.g., pH vs. temperature effects) .

Q. What mechanistic insights can be gained from studying its interaction with cytochrome P450 enzymes?

- Methodology :

- Molecular Docking : Use AutoDock Vina to predict binding affinities to CYP3A4/CYP2D6 isoforms. Compare with chlorfenvinphos (ΔG ≈ −8.5 kcal/mol) .

- In Vitro Metabolism : Incubate with human liver microsomes and quantify metabolites via UPLC-QTOF-MS. Key metabolites may include sulfoxides and dechlorinated products .

Q. How can advanced spectral techniques elucidate reactive intermediates formed during oxidation?

- Techniques :

- EPR Spectroscopy : Detect thiyl radicals (g ≈ 2.005) generated during UV-induced photolysis .

- Raman Spectroscopy : Monitor P=S → P=O conversion (shift from 650 cm<sup>−1</sup> to 1250 cm<sup>−1</sup>) in real-time oxidation studies .

Data Contradiction Analysis

Q. Why do LD50 values vary significantly across rodent studies (e.g., 50–200 mg/kg)?

- Factors : Differences in vehicle (corn oil vs. DMSO), species (rat vs. mouse), and administration route (oral vs. dermal). For instance, prothiofos shows oral LD50 of 180 mg/kg in rats but 75 mg/kg in mice due to metabolic disparities .

- Mitigation : Standardize OECD Guidelines 423/425 and report 95% confidence intervals in toxicity studies .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.